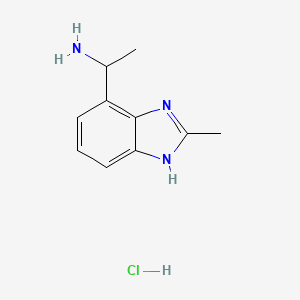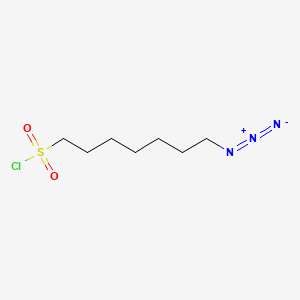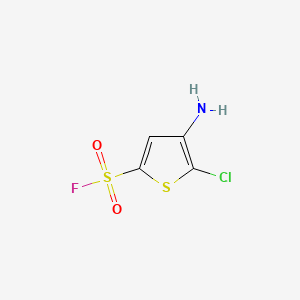![molecular formula C14H16O2 B6605065 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166858-78-0](/img/structure/B6605065.png)
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (1-MPCA) is a bicyclic organic compound that is commonly used as an intermediate in the synthesis of various compounds, including pharmaceuticals. It is a versatile compound that has been used in many different scientific fields, from organic synthesis to drug development.
科学的研究の応用
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been used in a number of scientific research applications, including organic synthesis, drug development, and the study of biological systems. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals. It has also been used as an intermediate in the synthesis of various natural products, such as terpenes. In addition, it has been used to study the structure and function of various biological systems, including enzymes and receptors.
作用機序
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been shown to interact with various biological systems, including enzymes and receptors. It has been shown to bind to and activate certain enzymes, such as cytochrome P450, and to interact with certain receptors, such as the serotonin receptor 5-HT2A. The exact mechanism of action of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is still not fully understood, but it is thought to involve the binding of the compound to specific sites on the target proteins.
Biochemical and Physiological Effects
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450, and to interact with certain receptors, such as the serotonin receptor 5-HT2A. In addition, it has been shown to have an effect on the production of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The use of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a versatile compound that can be used in a wide range of experiments. It is also relatively easy to obtain and is relatively stable in solution. However, it is important to note that 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a highly reactive compound and should be handled with care. In addition, it is important to note that the compound has a number of potential side effects, including the inhibition of certain enzymes and the interaction with certain receptors.
将来の方向性
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has a number of potential future directions. It could be used in the development of new pharmaceuticals, as well as in the study of biological systems. In addition, it could be used in the synthesis of other compounds, such as terpenes and other natural products. Finally, it could be used in the development of new analytical methods, such as mass spectrometry, to further study the structure and function of biological systems.
合成法
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via the Diels-Alder reaction of 4-methylphenyl vinyl ketone and cyclohexadiene in the presence of a Lewis acid catalyst. The reaction proceeds in a stereoselective manner, yielding the desired product in good yields. The reaction can be scaled up and is suitable for large-scale synthesis.
特性
IUPAC Name |
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-2-4-11(5-3-9)14-7-10(8-14)6-12(14)13(15)16/h2-5,10,12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLNVWUXXALSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B6604991.png)



![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)

![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)

![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
